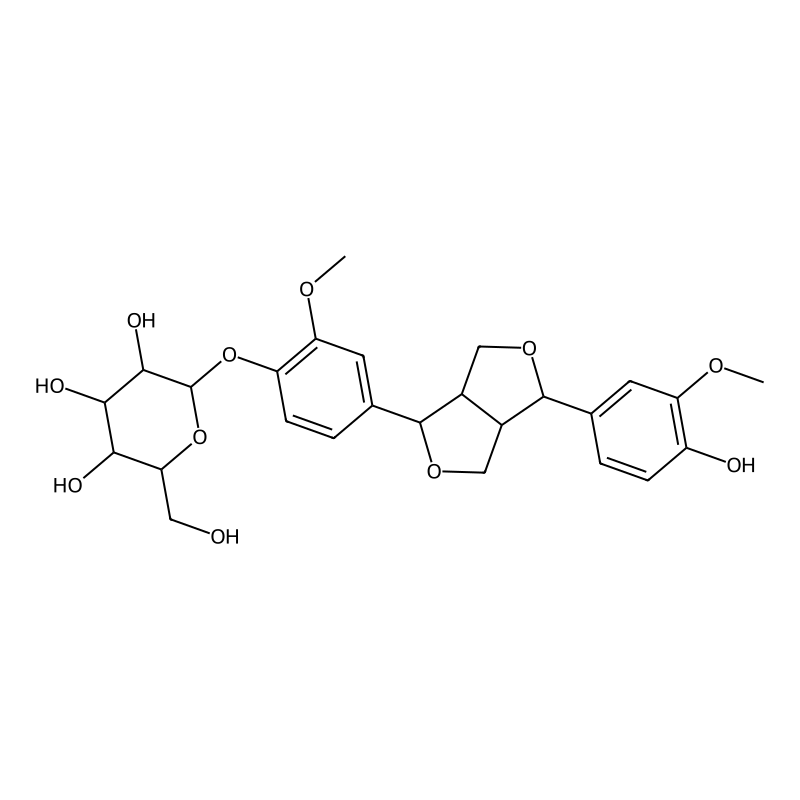(+)-Piresil-4-O-beta-D-glucopyraside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Canonical SMILES
Pinoresinol 4-O-beta-D-glucopyranoside (PG) is a naturally occurring lignan found in various plants, including sesame seeds, flaxseeds, and Eucommia ulmoides [, ]. Recent scientific research has explored the potential applications of PG in various areas, highlighting its potential health benefits. Here are some key areas of research:
Antidiabetic Activity
Studies suggest that PG possesses antidiabetic properties. It has been shown to inhibit alpha-glucosidase, an enzyme responsible for carbohydrate breakdown in the small intestine []. This inhibition can potentially help regulate blood sugar levels, making PG a potential candidate for research on type 2 diabetes management [].
Antioxidant Activity
PG exhibits significant antioxidant activity, as demonstrated in various in vitro assays []. These studies suggest that PG can scavenge free radicals and protect cells from oxidative stress, which is implicated in various chronic diseases [].
Hepatoprotective Activity
Research indicates that PG may possess hepatoprotective properties. Studies have shown that PG can reduce liver damage markers in animal models, suggesting its potential role in protecting the liver from various injuries [].
(+)-Piresil-4-O-beta-D-glucopyraside is a glycoside compound derived from the plant Forsythia, known for its potential therapeutic properties. This compound features a glucose moiety linked to a piresil group, which contributes to its biological activity. Its chemical structure can be described by the formula C₁₁H₁₄O₇, and it is soluble in various organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies .
- Antioxidant activity: The phenolic hydroxyl groups in the pinoresinol core might act as free radical scavengers, protecting cells from oxidative damage [].
- Estrogenic effects: The structure of pinoresinol 4-O-beta-D-glucopyranoside shares some similarities with the female sex hormone estrogen. It may have weak estrogenic or antiestrogenic properties depending on biological context, but more research is needed [].
The chemical reactivity of (+)-Piresil-4-O-beta-D-glucopyraside primarily involves glycosidic bond formation and hydrolysis. Hydrolysis can occur in the presence of acids or enzymes, leading to the release of the aglycone (piresil) and glucose. These reactions are crucial for understanding its metabolism and bioavailability in biological systems. Additionally, this compound may undergo oxidation or reduction reactions under specific conditions, affecting its pharmacological properties.
Research indicates that (+)-Piresil-4-O-beta-D-glucopyraside exhibits various biological activities, including antioxidant and anti-inflammatory effects. These properties make it a candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation. Studies have shown that the compound can modulate cellular pathways associated with these conditions, providing potential benefits in treating diseases such as cancer and cardiovascular disorders .
The synthesis of (+)-Piresil-4-O-beta-D-glucopyraside can be achieved through several methods:
- Enzymatic Synthesis: Utilizing β-glucosidases to facilitate the glycosylation of piresil with glucose.
- Chemical Synthesis: Employing chemical reagents to form the glycosidic bond between the piresil aglycone and glucose.
- Extraction from Natural Sources: Isolating the compound from Forsythia species through solvent extraction and purification techniques.
These methods highlight the versatility in synthesizing this compound for research and potential therapeutic use.
(+)-Piresil-4-O-beta-D-glucopyraside has applications in various fields:
- Pharmaceuticals: Investigated for its antioxidant and anti-inflammatory properties.
- Nutraceuticals: Potential use as a dietary supplement due to its health benefits.
- Cosmetics: Explored for incorporation into skincare products due to its skin-protective effects.
The compound's ability to modulate biological pathways makes it valuable in developing new therapeutic agents.
Interaction studies involving (+)-Piresil-4-O-beta-D-glucopyraside focus on its binding affinity with various receptors and enzymes. Research suggests that it may interact with antioxidant enzymes, enhancing their activity, which could contribute to its protective effects against oxidative damage. Additionally, studies on its interaction with cellular signaling pathways reveal insights into how this compound exerts its biological effects .
Several compounds share structural similarities with (+)-Piresil-4-O-beta-D-glucopyraside. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quercetin 4'-O-beta-D-glucoside | Flavonoid glycoside; antioxidant properties | Anti-inflammatory, anticancer |
| 4-Nitrophenyl beta-D-glucoside | Contains a nitrophenyl group; used in enzymatic assays | Substrate for enzyme studies |
| Methyl 4-O-methyl-beta-D-glucopyranoside | Methylated glucoside; modified sugar structure | Potentially altered bioactivity |
While these compounds share some structural characteristics, (+)-Piresil-4-O-beta-D-glucopyraside is unique due to its specific aglycone structure derived from piresil, contributing distinct biological activities and applications that may not be present in other glycosides.








